molecular formula C13H22N2 B050622 N1,N1-Diethyl-3-phenylpropane-1,3-diamine CAS No. 113640-41-8

N1,N1-Diethyl-3-phenylpropane-1,3-diamine

Cat. No. B050622
M. Wt: 206.33 g/mol
InChI Key: KSAIKFIIHCKXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamine compounds, including derivatives similar to N1,N1-Diethyl-3-phenylpropane-1,3-diamine, involves complex chemical reactions that often target specific interactions with receptors or other chemical entities. For instance, one study describes the synthesis of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines showing calcimimetic properties, indicating a specific interaction with the calcium sensing receptor (CaSR) (Dauban et al., 2000).

Molecular Structure Analysis

The molecular structure of diamine compounds can be extensively analyzed using various techniques, including X-ray crystallography, which reveals detailed information about the spatial arrangement of atoms within the molecule. Studies on similar organoboron compounds provide insights into the structural aspects of diamine derivatives (Kliegel et al., 1992).

Chemical Reactions and Properties

Diamine compounds undergo a variety of chemical reactions, including Michael 1,4-addition, which is influenced by the reactivity of the amino groups. These reactions are crucial for further functionalization and application of the diamine derivatives (Korotaev et al., 2005).

Physical Properties Analysis

The physical properties of diamine compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of diamine compounds in synthesis. For example, their ability to act as ligands in metal complexes is of significant interest in coordination chemistry and catalysis (Mukherjee et al., 1990).

Scientific Research Applications

Calcimimetic Activity

N1,N1-Diethyl-3-phenylpropane-1,3-diamine derivatives have been studied for their calcimimetic properties, where specific compounds in this category demonstrated significant stimulation of [3H]IP production by interacting with the calcium-sensing receptor (CaSR) in CHO cells. This activity indicates potential applications in managing conditions related to calcium homeostasis (Dauban et al., 2000).

Antitumor Activity

Certain diaminophenylpropane derivatives, when transformed into dichloroplatinum(II) complexes, have shown significant antitumor activity, particularly against the MCF-7 breast cancer cell line. The stereochemistry of these compounds plays a crucial role in their efficacy, highlighting their potential in cancer therapy (Gust et al., 1997).

NMR Spectroscopy Applications

The nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1,N1-Diethyl-3-phenylpropane-1,3-diamine, have been explored to understand their structural and electronic properties better. Such studies are crucial for chemical characterization and compound identification purposes (Freifelder et al., 1967).

Metal Complexation Studies

Research on the complexation behavior of dithiocarbamates derived from N1,N1-Diethyl-3-phenylpropane-1,3-diamine with metals has been conducted to understand their coordination chemistry and potential applications in materials science, particularly in the formation of polymers and macrocyclic complexes (Halimehjani et al., 2019).

Safety And Hazards

“N1,N1-Diethyl-3-phenylpropane-1,3-diamine” is known to cause severe skin burns and eye damage. It is also flammable and harmful if swallowed or in contact with skin .

properties

IUPAC Name

N',N'-diethyl-1-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAIKFIIHCKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549823
Record name N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diethyl-3-phenylpropane-1,3-diamine

CAS RN

113640-41-8
Record name N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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